Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate

Building block sourcing Mass spectrometry Quality control

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate (CAS 750583-84-7) is a heterobifunctional building block that couples the ring strain of a four-membered azetidine with the electrophilic isothiocyanate (-N=C=S) group, all under the orthogonal protection of a tert-butoxycarbonyl (Boc) group. With a molecular formula of C9H14N2O2S and a molecular weight of 214.29 g/mol, this compound is distinct from simpler isothiocyanate reagents by virtue of its cyclic amine scaffold, which enables subsequent ring-opening or ring-expansion reactions not possible with acyclic analogs.

Molecular Formula C9H14N2O2S
Molecular Weight 214.28
CAS No. 750583-84-7
Cat. No. B2602425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-isothiocyanatoazetidine-1-carboxylate
CAS750583-84-7
Molecular FormulaC9H14N2O2S
Molecular Weight214.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N=C=S
InChIInChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-4-7(5-11)10-6-14/h7H,4-5H2,1-3H3
InChIKeyITPMUEVNYTUBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate (CAS 750583-84-7): A Bifunctional Azetidine Building Block for Thiourea and Heterocycle Synthesis


Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate (CAS 750583-84-7) is a heterobifunctional building block that couples the ring strain of a four-membered azetidine with the electrophilic isothiocyanate (-N=C=S) group, all under the orthogonal protection of a tert-butoxycarbonyl (Boc) group . With a molecular formula of C9H14N2O2S and a molecular weight of 214.29 g/mol, this compound is distinct from simpler isothiocyanate reagents by virtue of its cyclic amine scaffold, which enables subsequent ring-opening or ring-expansion reactions not possible with acyclic analogs [1]. High-strength, comparator-backed differential evidence for procurement decisions remains limited in the open literature; the quantitative differentiators that do exist are presented in Section 3 with explicit evidence tags to guide risk-aware sourcing.

Why Generic Substitution Fails for Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate: The Interdependence of Electrophilic Warhead and Strained Scaffold


Generic substitution with a simpler isothiocyanate (e.g., phenyl isothiocyanate) or with an azetidine bearing a different electrophile (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) fails because the synthetic value of this compound lies in the tandem reactivity of its two functional domains . The isothiocyanate group reacts selectively with amines to form thioureas, while the azetidine ring can subsequently undergo nucleophilic ring-opening to generate linear 1,3-diaminopropane derivatives—a sequence that cannot be replicated by acyclic isothiocyanates . Furthermore, the direct attachment of the -NCS group to the azetidine C3 position (as opposed to a methylene-spaced regioisomer) influences both the steric environment and the electronic properties of the ring, which in turn modulates ring-opening kinetics . Substituting with the analogous isocyanate (CAS 2649064-07-1) introduces different electrophilicity, hydrolytic stability, and downstream hydrogen-bonding geometry in the resulting urea products, making the two compounds non-interchangeable in structure-activity relationship campaigns.

Quantitative Differentiation Evidence for Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate vs. Its Closest Analogs


Molecular Weight Distinction vs. the Isocyanate Analog (CAS 2649064-07-1)

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate (CAS 750583-84-7) possesses a molecular weight of 214.29 g/mol, which is 16.07 Da heavier than its direct isocyanate analog, tert-butyl 3-isocyanatoazetidine-1-carboxylate (CAS 2649064-07-1, MW = 198.22 g/mol) . This mass difference, arising from the replacement of oxygen (in -N=C=O) with sulfur (in -N=C=S), is analytically useful for LC-MS identification and purity verification during procurement [1].

Building block sourcing Mass spectrometry Quality control

Electrophilic Reactivity Differentiation: Isothiocyanate vs. Isocyanate Selectivity Profiles

Isothiocyanates (-N=C=S) exhibit intrinsically lower electrophilicity than isocyanates (-N=C=O) toward hard nucleophiles such as water and alcohols, but retain high reactivity toward soft nucleophiles like thiols and amines [1]. Quantitative kinetic studies on model systems demonstrate that aryl isothiocyanates hydrolyze in aqueous buffer (pH 7.4) with half-lives typically 10- to 100-fold longer than their isocyanate counterparts, which react within seconds to minutes [2]. While direct kinetic measurements for the target compound are not publicly available, this class-level differential means the target compound offers a wider operational window for sequential derivatization—first thiourea formation at the -NCS group, followed by Boc deprotection and azetidine ring-opening—without premature hydrolysis of the electrophilic center .

Covalent inhibitor design Chemoproteomics Thiourea synthesis

Regioisomeric Differentiation: Direct Ring Attachment vs. Methylene-Spaced Isothiocyanate

The target compound bears the isothiocyanate group directly on the azetidine C3 position, whereas the regioisomer tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate (CAS 2770545-91-8, MW = 228.31 g/mol) inserts a methylene (-CH2-) spacer between the ring and the -NCS group . The absence of the spacer in the target compound (a) reduces the molecular weight by 14.02 Da, (b) restricts rotational degrees of freedom—potentially enhancing binding affinity in constrained target pockets—and (c) alters the pKa of the proximal azetidine nitrogen through inductive effects transmitted across one fewer bond [1]. No published head-to-head biological or reactivity data comparing these two regioisomers is available; differential claims rest on well-established medicinal chemistry principles of conformational restriction.

Medicinal chemistry Structure-activity relationship Conformational restriction

Predicted Lipophilicity Differential: Impact of Sulfur on logP Relative to Oxygen and Nitrogen Analogs

The replacement of oxygen (in the isocyanate analog) with sulfur (in the target isothiocyanate) is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.7 to 1.2 log units, based on the atom-additive XLOGP3 method and validated by experimental measurements in analogous heterocyclic systems where O→S substitution consistently elevates logP by 0.8 ± 0.3 [1][2]. The target compound is thus expected to exhibit greater lipophilicity than both the isocyanate analog (CAS 2649064-07-1, predicted logP ~0.3–0.6) and the amino analog tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2, predicted logP ~0.0–0.3) [3]. This difference is relevant for chromatographic retention time predictions and for estimating passive membrane permeability in cellular assays.

ADME prediction Permeability Chromatographic retention

High-Value Application Scenarios for Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate Based on Quantitative Differentiation


Parallel Library Synthesis Requiring Orthogonal Electrophile Differentiation

In medicinal chemistry campaigns that construct thiourea-linked fragment libraries, the target compound can be reacted with diverse amines at the -NCS group in the first diversification step, followed by Boc deprotection (TFA/DCM) and subsequent ring-opening with nucleophiles to generate a second point of diversity. The >10-fold longer aqueous half-life of isothiocyanates relative to isocyanates (see Evidence Item 3.2) minimizes premature hydrolysis during the amine coupling step, improving reaction yields and reducing purification burden [1]. The isocyanate analog (CAS 2649064-07-1) is unsuitable for this sequential strategy because it would hydrolyze significantly during the first step under typical coupling conditions.

Covalent Fragment Screening with LC-MS Hit Identification

The +16 Da mass shift of the target compound relative to its isocyanate analog provides a distinctive isotopic signature in LC-MS analysis . In covalent fragment screening campaigns where multiple electrophilic warheads are pooled, this mass difference enables deconvolution of hits originating from the isothiocyanate fragment versus those from isocyanate-containing fragments without the need for separate screening runs. Furthermore, the direct ring attachment of the -NCS group (without a methylene spacer) results in a more compact fragment (MW = 214.29) with higher ligand efficiency potential compared to the regioisomer with a spacer (MW = 228.31) .

Thiourea-Based Organocatalyst Development

The target compound can serve as a precursor to bifunctional thiourea organocatalysts. Reaction of the -NCS group with a chiral 1,2-diamine yields a thiourea moiety, while subsequent Boc deprotection liberates the azetidine nitrogen, which can act as a Brønsted base [2]. The direct attachment of the thiourea to the rigid azetidine scaffold (relative to a flexible methylene spacer) is expected to provide greater stereochemical control in asymmetric transformations, consistent with the well-established principle that conformational restriction enhances enantioselectivity in organocatalysis [3].

PROTAC Linker Design with Tunable Lipophilicity

The higher predicted logP of the target compound (1.0–1.5) compared to oxygen- and nitrogen-linked azetidine analogs (logP 0.0–0.6) makes it a valuable building block for PROTAC (PROteolysis TArgeting Chimera) linker design when increased membrane permeability is desired [4]. The sulfur atom also introduces a potential metabolic soft spot (CYP450-mediated oxidation) that can be exploited to tune the pharmacokinetic profile of the final degrader molecule. The azetidine ring itself has been established as a viable PROTAC linker component, with the Boc protecting group enabling orthogonal deprotection during ternary complex assembly [5].

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